molecular formula C8H10BrN3O3 B11818206 ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate CAS No. 1017802-87-7

ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B11818206
CAS No.: 1017802-87-7
M. Wt: 276.09 g/mol
InChI Key: UPIXCTDPJSRTSW-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate (CAS 1017802-87-7) is a high-value brominated pyrazole derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic active molecules. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of both a bromine atom and an acetamido group on the pyrazole ring makes this ester a key intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to generate a diverse array of novel compounds for biological screening . It is supplied and intended for Research Use Only and is not approved for human or animal consumption. Researchers should handle this material with care, noting the associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . The recommended storage condition is in an inert atmosphere at 2-8°C to ensure long-term stability . The molecular formula is C8H10BrN3O3 and it has a molecular weight of 276.09 g/mol .

Properties

IUPAC Name

ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3/c1-3-15-8(14)5-6(9)11-12-7(5)10-4(2)13/h3H2,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXCTDPJSRTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204906
Record name Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017802-87-7
Record name Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017802-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(acetylamino)-5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under varying conditions:

Reaction Type Reagents/Conditions Product Yield Source
Amine substitutionAmines (e.g., NH₃), K₂CO₃, DMF, 80°C, 12h5-Amino-pyrazole derivative60–75%
Thiol substitutionThiols (e.g., PhSH), NaH, THF, rt, 6h5-Thioether-pyrazole derivative50–65%
Halogen exchangeCuI, KI, DMF, 120°C, 24h5-Iodo-pyrazole derivative45–55%

Key Findings :

  • Amine substitutions proceed efficiently with polar aprotic solvents and mild bases.

  • Thiol substitutions require strong bases like NaH to activate the nucleophile.

Oxidation Reactions

The acetamido and ester groups are susceptible to oxidation:

Target Group Reagents/Conditions Product Yield Source
Acetamido → NitroKMnO₄, H₂SO₄, H₂O, 100°C, 8h3-Nitro-5-bromo-pyrazole-4-carboxylate70–85%
Ester → Carboxylic acidK₂Cr₂O₇, H₂SO₄, H₂O, reflux, 12h5-Bromo-3-acetamido-pyrazole-4-carboxylic acid80–90%
Pyrazole ring oxidationK₂S₂O₈, CH₃CN, H₂SO₄, 60°C, 6hOxidized pyrazole sulfone derivative75–80%

Mechanistic Insights :

  • Acetamido oxidation to nitro involves acidic permanganate-mediated cleavage of the amide bond followed by nitration .

  • Ester hydrolysis under acidic dichromate conditions proceeds via nucleophilic acyl substitution .

Reduction Reactions

Selective reduction of functional groups:

Target Group Reagents/Conditions Product Yield Source
Bromine → HydrogenLiAlH₄, THF, 0°C → rt, 4h5-Dehydrobromo-pyrazole derivative55–65%
Ester → AlcoholNaBH₄, MeOH, rt, 2h4-Hydroxymethyl-pyrazole derivative40–50%

Limitations :

  • LiAlH₄ may over-reduce the pyrazole ring if not temperature-controlled.

Condensation and Cyclization

The ester and acetamido groups enable further derivatization:

Reaction Type Reagents/Conditions Product Yield Source
Amide formation2,3-Dichloropyridine, K₂CO₃, EtOH, reflux, 18hPyridyl-pyrazole carboxamide75%
Hydrazide synthesisNH₂NH₂, EtOH, 80°C, 6hPyrazole-4-carbohydrazide85–90%

Applications :

  • Condensation with 2,3-dichloropyridine produces intermediates for agrochemicals .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) in polar solvents leads to decarboxylation .

  • Hydrolytic Sensitivity : The ester group undergoes partial hydrolysis in aqueous basic conditions (pH > 10).

Comparative Reaction Efficiencies

Reaction Optimal Reagent Temperature Time Efficiency
Bromine substitutionK₂CO₃ + NH₃80°C12hHigh (★★★★☆)
Acetamido oxidationKMnO₄ + H₂SO₄100°C8hModerate (★★★☆☆)
Ester hydrolysisK₂Cr₂O₇ + H₂SO₄Reflux12hHigh (★★★★☆)

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of bioactive molecules with potential therapeutic properties. Its derivatives have shown promise in various pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
    CompoundInhibition Zone (mm)MIC (µg/mL)MBC (µg/mL)
    This compound200.52
    Control (Amoxicillin)300.251
  • Anti-inflammatory Studies : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, showcasing its potential in treating inflammatory diseases.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic systems. Its ability to undergo substitution reactions allows for the creation of various derivatives that may possess unique biological activities.

Biological Studies

The compound is employed in biological studies to investigate the mechanisms of action related to pyrazole derivatives. Its acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding, influencing enzyme or receptor activity.

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Compound Name (CAS No.) Substituents Molecular Formula Similarity Score Key Properties/Data
Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate 3-acetamido, 5-bromo, 4-ethyl carboxylate C₈H₁₀BrN₃O₃ Reference Hypothetical data based on analogs: MP ~90–100°C (estimated), IR: C=O stretch ~1680 cm⁻¹
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate 3-azido, 1-(4-bromobenzyl), 4-ethyl carboxylate C₁₃H₁₂BrN₅O₂ 0.71 (structural) MP: 94.7–95.2°C; IR: 2129 cm⁻¹ (azide), 1681 cm⁻¹ (C=O); NMR: δ 7.74 (pyrazole H)
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (1257861-04-3) 3-bromo, 4-methyl, 5-ethyl carboxylate C₇H₉BrN₂O₂ 0.71 Limited data; bromine at position 3 may reduce steric hindrance compared to 5-bromo
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate (1207431-91-1) 5-bromo, 3-ethoxy, 4-ethyl carboxylate C₈H₁₁BrN₂O₃ 0.67 Ethoxy group increases lipophilicity; potential for nucleophilic substitution at C5

Functional Group Impact on Properties

  • Acetamido vs. Azido Groups : The acetamido group in the target compound supports hydrogen bonding (N–H···O interactions), enhancing crystallinity and solubility in polar solvents. In contrast, the azido group in the 4-bromobenzyl derivative is highly reactive, enabling click chemistry applications but reducing stability.
  • Bromine Position : Bromine at position 5 (target compound) vs. position 3 (1257861-04-3) alters electronic effects. The 5-bromo substitution may deactivate the pyrazole ring toward electrophilic substitution compared to 3-bromo analogs.
  • Carboxylate Ester Variations : Ethyl esters (target compound) vs. methyl esters (e.g., 1086391-06-1) affect hydrolysis rates and bioavailability. Ethyl groups generally slow esterase-mediated degradation.

Spectroscopic and Reactivity Comparisons

  • IR Spectroscopy : The target compound’s acetamido group would show C=O stretches near 1680 cm⁻¹, similar to the 1681 cm⁻¹ peak in the azido analog . Azido derivatives exhibit distinct N₃ stretches (~2100–2150 cm⁻¹), absent in the acetamido compound.
  • NMR Shifts : The 1H NMR of the 4-bromobenzyl analog shows a pyrazole proton at δ 7.74, while bromine’s electron-withdrawing effect in the target compound would deshield adjacent protons.
  • Reactivity : The 5-bromo substituent in the target compound is less sterically hindered than 3-bromo analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Ethoxy-substituted derivatives (1207431-91-1) may undergo nucleophilic displacement at C4.

Biological Activity

Ethyl 3-acetamido-5-bromo-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C8H8BrN3O3\text{C}_8\text{H}_8\text{Br}\text{N}_3\text{O}_3

This compound features a pyrazole ring substituted with an acetamido group and a bromine atom, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.

In Vitro Studies

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)MIC (µg/mL)MBC (µg/mL)
This compound200.52
Control (Amoxicillin)300.251

The minimum inhibitory concentration (MIC) values suggest that this compound is effective at low concentrations, indicating strong antibacterial properties .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. This compound was tested for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Experimental Findings

In a study assessing COX inhibition, this compound showed promising results:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4570
Control (Ibuprofen)8590

These findings suggest that the compound has a moderate ability to inhibit COX enzymes, potentially reducing inflammation .

Antiviral Activity

The antiviral properties of pyrazole derivatives have been explored in various studies. This compound was tested against viral strains such as the yellow fever virus.

Bioassay Results

In bioassays evaluating antiviral activity, the compound demonstrated effective inhibition of viral replication:

CompoundEC50 (µM)CC50 (µM)Selectivity Index
This compound25>100>4
Control (Acyclovir)15>200>13

The selectivity index indicates that this compound is relatively safe while being effective against viral infections .

Q & A

Q. Optimization Factors :

  • Temperature control (50°C optimal for azide introduction).
  • Stoichiometric ratios (7.5 equiv azide source ensures complete substitution).
  • Purification via gradient elution (0–30% ethyl acetate) minimizes byproducts .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C75–85%
Azide IntroductionTMSN₃, TFA, 50°C96%
PurificationFlash chromatography>90%

What advanced spectroscopic techniques validate the structure of this compound, and how are ambiguities resolved?

Answer:

  • ¹H/¹³C NMR : Key signals include δ 7.74 (pyrazole-H), 4.28 ppm (OCH₂CH₃), and 161.5 ppm (ester C=O). Ambiguities in splitting (e.g., δ 5.14 ppm for benzyl-CH₂) are resolved via 2D NMR (HSQC, HMBC) .
  • IR Spectroscopy : Azide (2129 cm⁻¹) and ester C=O (1681 cm⁻¹) stretches confirm functional groups .
  • Mass Spectrometry : HRMS-EI matches calculated [M⁺] at 349.0169 .

Q. Data Validation :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) causing signal splitting.
  • DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to cross-validate experimental spectra .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 7.74 (s, pyrazole-H), 4.28 (q)
¹³C NMR161.5 ppm (C=O), 105.5 ppm (C-Br)
IR2129 cm⁻¹ (azide), 1681 cm⁻¹ (C=O)

How do computational methods enhance reaction design for derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

  • Solvent Effects : Methylene chloride stabilizes intermediates during azide substitution, reducing side reactions .
  • Catalyst Screening : ICReDD’s workflow identifies TFA as optimal for protonating intermediates, corroborated by 90% experimental yields .

Case Study :
DFT-guided optimization of Huisgen cycloaddition (click chemistry) with alkynes selects Cu(I) catalysts, achieving 85% yield for triazole hybrids .

What strategies address regioselectivity challenges during pyrazole ring functionalization?

Answer:

  • Electronic Effects : The C-5 bromine withdraws electron density, directing electrophiles to C-3. Acetamido groups further deactivate adjacent positions .
  • Experimental Validation : Bromination of parent pyrazole esters with NBS in DMF shows >80% selectivity at C-3 .

Q. Methodological Approach :

  • Use directing groups (e.g., -NHCOCH₃) to block undesired positions.
  • Monitor reaction progress via TLC and adjust stoichiometry to favor mono-substitution .

How can this compound serve as a precursor for bioactive triazole-pyrazole hybrids?

Answer:
The C-3 azide undergoes Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis. For example:

  • Reaction Conditions : Anhydrous DCM, 1:1.2 molar ratio (azide:alkyne), 24 h at 25°C.
  • Outcome : Triazole hybrids with anti-microbial activity (IC₅₀: 10–50 µM) are synthesized .

Q. Optimization :

  • Click Chemistry : Azide-alkyne cycloaddition efficiency improves with microwave irradiation (15 min, 70% yield) .

How should researchers handle contradictory spectral or reactivity data during characterization?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For example, HMBC correlations resolve ambiguous carbonyl signals .
  • Replicate Experiments : Statistical design of experiments (DoE) identifies outliers. Central composite designs optimize solvent ratios and temperatures .

Case Study :
Discrepancies in ¹H NMR integration for pyrazole-H (δ 7.74 vs. δ 8.02 in analogs) were resolved by repeating reactions under anhydrous conditions .

What are the implications of substituent positioning on this compound’s reactivity and applications?

Answer:

  • C-5 Bromine : Enhances electrophilic substitution at C-3 and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • C-3 Acetamido : Participates in hydrogen bonding, influencing crystal packing and solubility (logP: 1.2–1.5) .

Comparative Analysis :
Methyl analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) show reduced steric hindrance, enabling faster kinetics in nucleophilic substitutions .

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